molecular formula C17H21N3O3 B3730558 4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B3730558
M. Wt: 315.37 g/mol
InChI Key: YFEPTJQHIPQUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a useful research compound. Its molecular formula is C17H21N3O3 and its molecular weight is 315.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.15829154 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound “4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one” is a pyrazolo[3,4-b]pyridin-6-one derivative. Pyrazolo[3,4-b]pyridin-6-one derivatives have been found to exhibit antimicrobial and anticancer activities . The primary targets of these compounds are often microbial strains and tumor cell lines .

Mode of Action

Similar compounds have been found to interact with their targets by inhibiting key enzymes or disrupting critical biochemical processes . For instance, some pyrazolo[3,4-b]pyridin-6-one derivatives have been found to inhibit the microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the G2/M phase and apoptosis of cancer cells .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. In the case of antimicrobial activity, it may disrupt essential microbial metabolic pathways, leading to the death of the microorganism . In the case of anticancer activity, it may affect pathways related to cell division and growth, leading to cell cycle arrest and apoptosis .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. In the case of antimicrobial activity, the result would be the death of the targeted microorganisms . In the case of anticancer activity, the result could be the inhibition of tumor growth and induction of apoptosis in cancer cells .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10(2)20-17-14(9-18-20)12(8-16(21)19-17)13-7-11(22-3)5-6-15(13)23-4/h5-7,9-10,12H,8H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEPTJQHIPQUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 2
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4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 3
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4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 4
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4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 5
4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Reactant of Route 6
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4-(2,5-dimethoxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.